molecular formula C10H5ClN4S B12993257 4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine

4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine

Cat. No.: B12993257
M. Wt: 248.69 g/mol
InChI Key: ZWGKIGGCZDMOHJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a chloro group at the 4-position and a pyrimidin-5-yl group at the 6-position

Preparation Methods

The synthesis of 4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to afford the thienopyrimidine-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Chemical Reactions Analysis

4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain kinase enzymes, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) and autophagy (cellular degradation) in cancer cells . Additionally, it can modulate the activity of inflammatory mediators, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H5ClN4S

Molecular Weight

248.69 g/mol

IUPAC Name

4-chloro-6-pyrimidin-5-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H5ClN4S/c11-10-9-7(14-5-15-10)1-8(16-9)6-2-12-4-13-3-6/h1-5H

InChI Key

ZWGKIGGCZDMOHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C3=CN=CN=C3

Origin of Product

United States

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